molecular formula C17H14F5NO B4101136 N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide

N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4101136
M. Wt: 343.29 g/mol
InChI Key: WUVBHOXSNVWHAY-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is an organic compound characterized by its unique structure, which includes a pentafluorobenzamide moiety and a butan-2-yl substituted phenyl group

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO/c1-3-8(2)9-6-4-5-7-10(9)23-17(24)11-12(18)14(20)16(22)15(21)13(11)19/h4-8H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVBHOXSNVWHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(butan-2-yl)phenyl]-benzamide: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    2,3,4,5,6-pentafluorobenzamide: Does not have the butan-2-yl substituted phenyl group, affecting its reactivity and applications.

Uniqueness

N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of both the pentafluorobenzamide and butan-2-yl phenyl moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 2
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N-[2-(butan-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide

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